molecular formula C18H15N3O3S B3487113 2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE

Cat. No.: B3487113
M. Wt: 353.4 g/mol
InChI Key: CSCSDFCPHUMHNW-UHFFFAOYSA-N
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Description

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound featuring an imidazole ring, a benzyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-(4-nitrophenyl)imidazole: Similar structure but lacks the sulfanyl group.

    2-(1H-Imidazol-2-ylthio)benzaldehyde: Contains an imidazole ring and a sulfanyl group but differs in the aldehyde functional group.

Uniqueness

2-[(1-BENZYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the imidazole ring and the nitrophenyl group allows for diverse applications in various fields .

Properties

IUPAC Name

2-(1-benzylimidazol-2-yl)sulfanyl-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(15-6-8-16(9-7-15)21(23)24)13-25-18-19-10-11-20(18)12-14-4-2-1-3-5-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCSDFCPHUMHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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